(Rac)-BDA-366 is a chemical compound that serves as a potent antagonist of the B-cell lymphoma 2 protein, specifically targeting the Bcl-2 homology 4 domain. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various cancers such as lung cancer and multiple myeloma. The compound's ability to induce apoptosis in cancer cells by inhibiting the anti-apoptotic functions of Bcl-2 positions it as a promising candidate in cancer research.
The synthesis of (Rac)-BDA-366 involves several steps, typically starting from simpler organic precursors. The process generally includes:
The synthesis may utilize various catalysts and controlled conditions to optimize yield and purity. Techniques such as crystallization or chromatography are employed for purification.
(Rac)-BDA-366 features a complex molecular structure characterized by a pyrrolidine ring fused with a pyridine moiety and a dihydroxybutanedioic acid component. The specific stereochemistry plays a crucial role in its biological activity.
The compound's molecular formula is , and it has a melting point range between 89 °C to 90 °C. The structural representation can be derived from its SMILES notation, which provides insight into its three-dimensional arrangement .
(Rac)-BDA-366 primarily engages in biochemical interactions rather than classical organic reactions. Its mechanism involves binding to the Bcl-2 protein, leading to conformational changes that promote apoptosis.
Upon binding, (Rac)-BDA-366 disrupts the anti-apoptotic function of Bcl-2 by exposing its BH3 domain, thereby facilitating pro-apoptotic signaling pathways. This interaction is crucial for inducing cell death in cancer cells that express high levels of Bcl-2 .
The mechanism by which (Rac)-BDA-366 induces apoptosis involves several steps:
Studies have shown that (Rac)-BDA-366 can effectively reduce tumor growth in xenograft models without significant toxicity at therapeutic doses .
Relevant data indicates that (Rac)-BDA-366 maintains its activity across various pH levels typically encountered in biological systems .
(Rac)-BDA-366 has significant potential applications in scientific research, particularly in:
Bcl-2’s oncogenic potential was first identified through its involvement in the t(14;18) chromosomal translocation in follicular lymphoma, where its juxtaposition with the immunoglobulin heavy-chain locus leads to constitutive overexpression [9]. This overexpression disrupts normal apoptotic control through multiple mechanisms:
Table 1: Bcl-2 Protein Family Members and Their Functional Roles
Subfamily | Representative Members | Primary Function | Mechanism in Cancer |
---|---|---|---|
Anti-apoptotic | Bcl-2, Bcl-xL, Mcl-1 | Block MOMP, inhibit caspase activation | Overexpressed in tumors; confers therapy resistance |
Pro-apoptotic effectors | Bax, Bak, Bok | Form mitochondrial pores, enable cytochrome c release | Often suppressed or mutated in malignancies |
BH3-only proteins | Bid, Bim, Puma, Noxa | Activate effectors or sequester anti-apoptotic proteins | Inactivated by deletion/epigenetic silencing |
Elevated Bcl-2 expression is documented in diverse malignancies, including chronic lymphocytic leukemia (CLL), non-small cell lung cancer (NSCLC), and multiple myeloma. Critically, Bcl-2 overexpression correlates with poor prognosis, disease recurrence, and resistance to conventional therapies [2] [6].
Bcl-2’s structure comprises eight α-helices (Hα1–Hα8) folded into a hydrophobic groove, with four conserved Bcl-2 Homology (BH) domains dictating functional specificity:
Deletion or mutation of the BH4 domain (e.g., V15E substitution) abolishes Bcl-2’s anti-apoptotic function and paradoxically converts it into a pro-death protein, akin to Bax [5] [8]. This domain is thus indispensable for survival function and represents a structurally distinct therapeutic target compared to the BH3-binding groove.
Table 2: Functional Significance of Bcl-2 Structural Domains
Domain | Structural Features | Functional Role | Consequence of Disruption |
---|---|---|---|
BH4 | N-terminal α-helix (residues 10–30) | Binds IP3R, Bax; regulates Ca²⁺ signaling | Loss of anti-apoptotic function; conversion to pro-death protein |
BH3 | Central α-helix forming groove surface | Mediates heterodimerization with pro-apoptotic proteins | Impaired binding to Bax/Bak; reduced survival capacity |
BH1–BH2 | Hydrophobic groove forming domains | Stabilizes interactions with BH3 helices | Compromised inhibition of MOMP |
Conventional Bcl-2 targeting strategies focus on BH3 mimetics—small molecules that occupy the BH3-binding groove of anti-apoptotic proteins, displacing pro-apoptotic partners like Bax or Bim. Venetoclax (ABT-199), a selective Bcl-2 inhibitor, exemplifies this approach and is approved for CLL and AML [6]. However, limitations persist:
(Rac)-BDA-366 represents a pioneering BH4-domain antagonist that overcomes these constraints. As the racemic precursor to enantiopure BDA-366, it binds the BH4 domain with high affinity (Ki = 3.3 nM), inducing a conformational change that converts Bcl-2 from a survival molecule to a pro-apoptotic effector [1] [4] [10]. Key mechanistic and preclinical findings include:
Table 3: Comparing Bcl-2 Targeting Strategies
Parameter | BH3 Mimetics (e.g., Venetoclax) | BH4 Antagonists (e.g., (Rac)-BDA-366) |
---|---|---|
Target Site | BH3-binding groove | BH4 domain |
Primary Mechanism | Displace pro-apoptotic proteins from Bcl-2 | Convert Bcl-2 into pro-death protein |
Specificity | Bcl-2 (selective), or pan-Bcl-2 (non-selective) | Selective for Bcl-2 BH4 |
Overcomes Resistance | Limited by Mcl-1 upregulation | Effective against BH3-groove mutants |
Key Preclinical Data | Apoptosis in hematologic malignancies | Efficacy in solid tumors (e.g., lung cancer) |
The BH4 domain’s structural uniqueness and critical role in Bcl-2’s survival function validate (Rac)-BDA-366 as a novel therapeutic strategy. Its ability to repurpose Bcl-2 into a tumor suppressor offers a promising approach to circumvent resistance mechanisms plaguing BH3 mimetics [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7